molecular formula C15H21BrN2O4 B1316325 6-(Di-Boc-amino)-2-bromopyridine CAS No. 870703-61-0

6-(Di-Boc-amino)-2-bromopyridine

Cat. No. B1316325
M. Wt: 373.24 g/mol
InChI Key: MRXCEYKGPXZUBZ-UHFFFAOYSA-N
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Description

6-(Di-Boc-amino)-2-bromopyridine is a chemical compound with the empirical formula C15H21BrN2O2 . It has a molecular weight of 341.24 . The compound is solid in form .


Synthesis Analysis

The synthesis of Boc-protected amines, such as 6-(Di-Boc-amino)-2-bromopyridine, is typically conducted under either aqueous or anhydrous conditions . The reaction involves a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The SMILES string for 6-(Di-Boc-amino)-2-bromopyridine is CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)c1cccc(Br)n1 . The InChI is 1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 .


Chemical Reactions Analysis

The Boc group in 6-(Di-Boc-amino)-2-bromopyridine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

6-(Di-Boc-amino)-2-bromopyridine is a solid with a melting point of 123-127 °C . It is not applicable for flash point .

Scientific Research Applications

  • Synthesis of Unnatural Amino Acids and Bioactive Compounds

    • Field : Organic Chemistry
    • Application : N,N-di-Boc-glutamate and aspartate semialdehydes, which are related to Boc-protected amino acids, are used in the synthesis of unnatural amino acids and other bioactive compounds .
    • Method : These building blocks are prepared from glutamic and aspartic acids according to various strategies . The methods for the synthesis of N,N-di-Boc-amino aldehydes are summarized in the source .
    • Results : The applications of these chiral synthons for the synthesis of unnatural amino acids and other bioactive compounds are discussed in the source .
  • Protection of Amino Groups

    • Field : Organic Chemistry
    • Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions .
    • Method : The reaction is carried out with a base and the anhydride Boc2O. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
    • Results : The Boc group is stable towards most nucleophiles and bases .

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335, and H413 . Precautionary statements include P261, P264, P273, P301 + P312, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXCEYKGPXZUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584689
Record name Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Di-Boc-amino)-2-bromopyridine

CAS RN

870703-61-0
Record name 1,3-Bis(1,1-dimethylethyl) 2-(6-bromo-2-pyridinyl)imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Di-Boc-amino)-2-bromopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B BLOCKS - Med. Chem, 2002 - Citeseer
THE NEGISHI COUPLING: AN UPDATE Page 1 VOL. 38, NO. 3 • 2005 Enantiopure Sulfoxides and Sulfinamides THE NEGISHI COUPLING: AN UPDATE Palladium-Catalyzed …
Number of citations: 2 citeseerx.ist.psu.edu

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